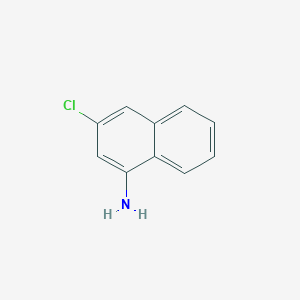

1-Amino-3-chloronaphthalene

Description

Contextualizing the Naphthalene (B1677914) Scaffold in Organic Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the construction of complex organic molecules. chemistryviews.orgekb.eg Its rigid, planar structure and rich electron density make it an attractive scaffold for the synthesis of a diverse range of compounds. researchgate.net The naphthalene core is prevalent in many biologically active natural products, pharmaceuticals, and organic materials. chemistryviews.orgekb.eg The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of its electronic and steric properties, leading to the development of molecules with specific functions. researchgate.netnih.gov Synthetic chemists have developed numerous strategies for the selective synthesis of naphthalene derivatives, often employing metal-catalyzed reactions and other advanced methodologies. researchgate.net This extensive exploration of the naphthalene scaffold underscores its importance in modern organic chemistry. ekb.egresearchgate.net

Significance of Bifunctional Naphthalene Derivatives in Chemical Research

Bifunctional naphthalene derivatives, which possess two different functional groups, are particularly valuable in chemical research. The presence of two distinct reactive sites on the same naphthalene core allows for sequential and selective chemical transformations, enabling the construction of complex molecular architectures. wisconsin.edu This dual functionality is a key feature of 1-Amino-3-chloronaphthalene, which contains both an amino (-NH2) group and a chloro (-Cl) group.

The amino group, being electron-donating, and the chloro group, being electron-withdrawing, impart distinct reactivity to the naphthalene ring, making it a versatile intermediate for various chemical reactions. This bifunctionality is crucial for creating diverse molecular structures, as each functional group can participate in different types of reactions. For instance, the amino group can undergo diazotization followed by a variety of substitution reactions, while the chloro group can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. This versatility makes bifunctional naphthalenes like this compound highly sought-after building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. rsc.orgepa.gov

Historical Development and Evolution of Research on Chlorinated Aminonaphthalenes

The study of aromatic amines, including aminonaphthalenes, has a rich history dating back to the mid-19th century with the development of aniline (B41778) chemistry. e-bookshelf.de The discovery of the first synthetic dyes spurred intense research into aniline derivatives and other aromatic amines, laying the foundation for the modern chemical industry. e-bookshelf.de

Research into chlorinated aminonaphthalenes likely emerged from the broader investigation of halogenated aromatic compounds and their utility in synthesis. The introduction of a chlorine atom onto the aminonaphthalene scaffold was a logical step to modify the electronic properties and reactivity of the parent molecule. Historical patent literature from the mid-20th century indicates the use of chlorinated aminonaphthalene derivatives in the synthesis of optical brighteners and other chemical products. google.com

Early synthetic methods for compounds like 1-amino-4-chloronaphthalene (B145723) involved the nitration of chloronaphthalene followed by reduction. Over time, more refined and selective methods for the synthesis of specific isomers, such as this compound, have been developed. google.com The evolution of analytical techniques, including NMR spectroscopy and mass spectrometry, has been instrumental in the characterization and structural confirmation of these compounds. e-bookshelf.demdpi.com

Current Research Landscape and Future Directions for this compound

Current research on this compound and related compounds is focused on its application as a key intermediate in the synthesis of more complex and functional molecules. It serves as a precursor for the production of various organic compounds, including naphthoquinone derivatives, which are known for their biological activities. ajol.info

The unique electronic properties of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing chloro group, make it a valuable component in the design of new materials. For instance, naphthalene diimides, which can be synthesized from functionalized naphthalenes, are being investigated for their applications in organic electronics as n-type semiconductors. nih.gov The ability to tune the optical and electronic properties of naphthalene-based molecules through appropriate functionalization is a key driver of current research. nih.govbeilstein-journals.org

Future research directions for this compound will likely involve its incorporation into novel molecular frameworks with tailored properties. This could include the development of new fluorescent probes, advanced materials for electronic devices, and pharmacologically active compounds. The versatility of its bifunctional nature will continue to be exploited by synthetic chemists to create innovative molecular structures.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is primarily centered on its synthetic utility and the exploration of the properties of its derivatives. The main objectives of this research can be summarized as follows:

Development of Efficient Synthetic Routes: A primary goal is to devise and optimize synthetic methods for the preparation of this compound and its derivatives with high yield and selectivity. google.com

Exploration of Reactivity: Researchers aim to thoroughly investigate the reactivity of the amino and chloro functional groups to understand and control their transformations in various chemical reactions.

Synthesis of Novel Compounds: A key objective is to use this compound as a building block to synthesize new and complex organic molecules with potential applications in materials science, medicinal chemistry, and other fields. rsc.orgnih.gov

Structure-Property Relationship Studies: A significant part of the academic inquiry involves studying the relationship between the molecular structure of derivatives of this compound and their physical and chemical properties, such as fluorescence, electronic conductivity, and biological activity. rsc.orgbeilstein-journals.org

This focused academic inquiry ensures a deep understanding of the fundamental chemistry of this compound, paving the way for its application in the development of new technologies and products.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| CAS Number | 90799-45-4 |

| Purity | Typically ≥95% |

| IUPAC Name | 3-chloronaphthalen-1-amine |

Data sourced from multiple references. echemi.comsynchem.de

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGWROLEWGVGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633923 | |

| Record name | 3-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90799-45-4 | |

| Record name | 3-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Amino 3 Chloronaphthalene and Its Precursors

Direct Functionalization Approaches to Naphthalene (B1677914) Systems

Direct functionalization offers a more streamlined route to 1-amino-3-chloronaphthalene by introducing the amino and chloro groups onto the naphthalene core in a regioselective manner.

Regioselective Amination Strategies for Chloronaphthalenes

The introduction of an amino group onto a pre-existing chloronaphthalene framework is a common strategy. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.gov This reaction allows for the coupling of aryl halides, such as dichloronaphthalenes, with amines. wikipedia.orglibretexts.orgnih.gov The regioselectivity of the amination can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. For instance, palladium-catalyzed reactions can be used for the chemo- and regioselective cross-coupling of compounds like 2,3-dichloronaphthalene-1,4-bistriflate. researchgate.net

Another approach is the Ullmann-type coupling reaction, which can be employed for the regioselective synthesis of aminonaphthalenes. This method involves the reaction of a chloro-substituted naphthalene with ammonia (B1221849) or an ammonia equivalent in the presence of a copper catalyst. google.com For example, 1-chloro-naphthalene-4,7-disulphonic acid can be reacted with ammonia at elevated temperatures to produce 1-amino-naphthalene-7-sulphonic acid. google.com

Regioselective Chlorination Strategies for Aminonaphthalenes

Alternatively, the synthesis can commence with an aminonaphthalene, followed by regioselective chlorination. The directing effect of the amino group (or a protected form) is crucial for achieving the desired 3-chloro substitution pattern. The chlorination of N-acetyl derivatives of nitronaphthylamines has been studied under various conditions, leading to the synthesis of several mono- and di-chloronitronaphthylamines. rsc.org

The use of specific chlorinating agents and catalysts can enhance regioselectivity. For example, zirconium tetrachloride (ZrCl₄) has been shown to be an effective Lewis acid catalyst for the highly selective halogenation of aromatic compounds, including aminonaphthalenes, using N-chlorosuccinimide (NCS). thieme-connect.com This method offers a practical and efficient way to introduce chlorine at specific positions under mild reaction conditions. thieme-connect.com The choice of solvent can also influence the outcome of the chlorination reaction. researchgate.net

Multi-step Synthesis via Key Naphthalene Intermediates

Multi-step syntheses provide greater control over the final product's structure, often employing key naphthalene intermediates and protective group chemistry.

Precursor Chemistry and Synthetic Pathways from Substituted Naphthalenes

A common multi-step approach begins with the nitration of naphthalene, followed by selective reduction to yield 1-aminonaphthalene. This precursor can then be subjected to controlled chlorination to introduce the chlorine atom at the 3-position. For instance, the catalytic reduction of 1-chloro-4-nitronaphthalene (B1347161) can afford 1-amino-4-chloronaphthalene (B145723).

The synthesis of related compounds, such as 2-amino-3-chloronaphthalene-1,4-dione, often starts from commercially available precursors and involves a series of reactions to build the desired molecule. mdpi.com Similarly, the synthesis of 1-bromo-8-chloronaphthalene (B1342333) can be achieved from 8-chloronaphthalen-1-amine (B1355594) through a Sandmeyer-type reaction. chemicalbook.com

Strategic Use of Protective Groups in Complex Synthesis

In complex syntheses, protecting groups are essential to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. The amino group of aminonaphthalenes is often protected as an acetyl derivative (N-acetyl) before electrophilic substitution reactions like chlorination. rsc.org This protection modulates the activating effect of the amino group and can influence the position of the incoming electrophile. After the desired chlorination has been achieved, the protecting group can be removed to yield the final this compound. The study of chlorination on N-acetyl derivatives of nitronaphthylamines highlights the importance of this strategy. rsc.org

Reaction Conditions Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

For instance, in palladium-catalyzed aminations, the selection of the phosphine (B1218219) ligand is crucial for achieving high yields and good selectivity. wikipedia.orglibretexts.org Similarly, in chlorination reactions, the concentration of the chlorinating agent and the reaction temperature must be carefully controlled to avoid the formation of undesired isomers or polychlorinated products. The use of Lewis acid catalysts like ZrCl₄ can significantly improve the regioselectivity of chlorination. thieme-connect.com

Below is a table summarizing various synthetic approaches and the key factors influencing their outcomes:

| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Influencing Factors |

| Direct Amination | Dichloronaphthalene | Palladium catalyst, Ligands, Ammonia | Catalyst and ligand choice, reaction temperature |

| Direct Chlorination | 1-Aminonaphthalene | N-chlorosuccinimide (NCS), ZrCl₄ | Catalyst, Solvent, Temperature |

| Multi-step Synthesis | Naphthalene | Nitrating agents, Reducing agents, Chlorinating agents | Protective group strategy, Reaction sequence |

Chemical Reactivity and Transformation Mechanisms of 1 Amino 3 Chloronaphthalene

Nucleophilic Substitution Reactions at the Chlorine Center

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups that can stabilize a negative charge. wikipedia.org The chlorine atom on the 1-Amino-3-chloronaphthalene ring serves as a leaving group in such reactions, particularly through the Nucleophilic Aromatic Substitution (SNAr) pathway.

The chlorine atom at the C-3 position of this compound can be displaced by a variety of strong nucleophiles. These reactions are foundational for introducing new functional groups onto the naphthalene (B1677914) core. Common nucleophiles include amines, alkoxides, and thiolates. The reaction conditions typically involve polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often require heat and the presence of a base to facilitate the reaction.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile alternative for forming C-N bonds, especially when traditional SNAr reactions are inefficient. wikipedia.orgacsgcipr.org This method allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, significantly broadening the scope of accessible derivatives. organic-chemistry.orgrug.nl

Below is a table summarizing potential nucleophilic substitution reactions for this compound based on established reactivity principles for aryl halides.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent(s) | Solvent | Conditions | Expected Product | Reaction Type |

|---|---|---|---|---|---|

| Ammonia (B1221849) | NH₃ | DMF | High Temp, Pressure | Naphthalene-1,3-diamine | SNAr |

| Piperidine | Piperidine, K₂CO₃ | DMSO | 100-150 °C | 3-(Piperidin-1-yl)naphthalen-1-amine | SNAr |

| Methoxide | NaOCH₃ | Methanol/DMF | Reflux | 3-Methoxynaphthalen-1-amine | SNAr |

| Aniline (B41778) | Aniline, Pd₂(dba)₃, Ligand, NaOtBu | Toluene | 80-110 °C | N³-Phenylnaphthalene-1,3-diamine | Buchwald-Hartwig |

The most prevalent mechanism for nucleophilic substitution on activated aryl halides is the addition-elimination (SNAr) pathway. wikipedia.orgpressbooks.pub This mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon atom. wikipedia.org

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex : A strong nucleophile attacks the carbon atom bearing the chlorine leaving group. This initial attack is the rate-determining step and results in the temporary loss of aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups ortho or para to the site of attack is crucial for stabilizing this anionic intermediate through delocalization of the negative charge. pressbooks.pubmasterorganicchemistry.comyoutube.com In this compound, while the chloro group is electron-withdrawing, the amino group is electron-donating, which generally disfavors the SNAr mechanism by destabilizing the negative intermediate. However, the reaction can still proceed under forcing conditions or with highly reactive nucleophiles.

Elimination of the Leaving Group : In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the naphthalene ring is restored, yielding the final substitution product. youtube.com

A key characteristic of the SNAr mechanism is the leaving group aptitude, which follows the order F > Cl ≈ Br > I. wikipedia.org This inverted trend compared to aliphatic SN2 reactions arises because the C-X bond is not broken in the slow, rate-determining step. Instead, the high electronegativity of fluorine is most effective at stabilizing the negative charge in the Meisenheimer intermediate, thus accelerating the initial nucleophilic attack. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems like naphthalene. The regiochemical outcome of such reactions on this compound is governed by the combined directing effects of the pre-existing amino and chloro substituents.

Substituents on an aromatic ring influence both its reactivity towards electrophiles and the position of the incoming electrophile. unizin.orglibretexts.org

Amino Group (-NH₂) : The amino group is a powerful activating group. libretexts.org Through its strong +R (resonance) effect, it donates lone-pair electron density to the naphthalene ring, making the ring significantly more nucleophilic and thus more reactive than unsubstituted naphthalene. This donation of electron density is most pronounced at the ortho (C2) and para (C4) positions, making the amino group a strong ortho, para-director.

Chloro Group (-Cl) : The chloro group exhibits a dual effect. It is deactivating due to its -I (inductive) effect, where its high electronegativity withdraws electron density from the ring, making it less reactive than benzene (B151609). unizin.org However, it also possesses a +R (resonance) effect, where its lone pairs can be donated to the ring. This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive effect outweighs the resonance effect, halogens are classified as ortho, para-directing deactivators. libretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the amino group at C1 dominates the weaker, deactivating effect of the chlorine at C3. Therefore, electrophilic attack is strongly directed to the positions ortho and para to the amino group, namely C2 and C4. Due to potential steric hindrance at the C2 position, substitution at the C4 position is often favored. Substitution on the second, unsubstituted ring (positions C5-C8) is also possible but generally occurs under more vigorous conditions, as the activating effect of the amino group is less influential on the distal ring.

The rate of electrophilic substitution is greatly enhanced by the activating amino group. unizin.orglibretexts.org The formation of the intermediate carbocation (the arenium ion or σ-complex) is almost always the rate-limiting step in SEAr. scispace.com The activating -NH₂ group stabilizes this intermediate, lowering the activation energy and accelerating the reaction.

Specific electrophilic reactions on this compound are predicted to yield specific regioisomers. For instance, in the nitration of naphthalene derivatives, the kinetically controlled product is typically the α-isomer (attack at C1 or C4), as this leads to a more stable carbocation intermediate where aromaticity is preserved in one of the rings. wordpress.com The regioselectivity for various electrophilic reactions on this compound is summarized in the table below.

Table 2: Predicted Regioselectivity of Electrophilic Reactions on this compound

| Reaction | Reagent(s) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Amino-3-chloro-4-nitronaphthalene | The -NH₂ group directs the -NO₂ electrophile to the para position (C4). |

| Bromination | Br₂, FeBr₃ | 1-Amino-4-bromo-3-chloronaphthalene | The -NH₂ group directs the -Br electrophile to the para position (C4). |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-chloronaphthalene-1-sulfonic acid | The -NH₂ group directs the -SO₃H electrophile to the para position (C4). |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1-amino-3-chloronaphthalene | The -NH₂ group directs the acetyl group to the para position (C4). (Note: The amino group may need protection as an amide to prevent side reactions with the Lewis acid catalyst). |

Reactions Involving the Amino Group

The primary amino group at the C1 position is itself a reactive functional center, capable of undergoing a variety of chemical transformations. These reactions are crucial for the further derivatization of the this compound scaffold.

One of the most important reactions of primary aromatic amines is diazotization . Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt (-N₂⁺). Aromatic diazonium salts are highly valuable synthetic intermediates. nih.gov They can be readily replaced by a wide range of substituents through reactions like the Sandmeyer reaction, which uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively. gauthmath.com For example, diazotization of 1-amino-4-nitronaphthalene followed by a Sandmeyer reaction can be used to synthesize 1-chloro-4-nitronaphthalene (B1347161). researchgate.net This allows for the strategic replacement of the amino group after it has served its purpose in directing electrophilic substitution.

The amino group can also undergo acylation to form amides. This is often done to protect the amino group and to reduce its activating influence during subsequent electrophilic substitution reactions. Common acylating agents include acid chlorides and acid anhydrides.

Furthermore, the nitrogen's lone pair makes the amino group nucleophilic, allowing it to participate in substitution reactions. While it can react with alkyl halides, this often leads to multiple alkylations. libretexts.orgsavemyexams.com The nucleophilicity of amines is a well-studied property that dictates their reactivity in various bond-forming reactions. uni-muenchen.de

Acylation and Alkylation Chemistry of the Amino Functionality

The amino group of this compound serves as a versatile nucleophilic center, readily participating in acylation and alkylation reactions. These transformations are fundamental in modifying the compound's properties and for its use in further synthetic applications.

Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, results in the formation of N-substituted amides. This reaction is often employed to protect the amino group during subsequent chemical transformations where the amine's nucleophilicity or basicity could interfere. For instance, the treatment of this compound with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) yields N-(3-chloro-1-naphthalenyl)acetamide. The electron-withdrawing nature of the chloro substituent and the aromaticity of the naphthalene ring influence the reactivity of the amino group in these reactions.

Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through reaction with alkyl halides. The degree of alkylation, leading to secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, can be controlled by the stoichiometry of the reactants and the reaction conditions. For example, mono-alkylation can be selectively achieved under specific conditions, which is crucial for synthesizing asymmetrically substituted diamines. A method for selective mono-N-alkylation of amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which could potentially be adapted for aminonaphthalenes with appropriate neighboring groups. organic-chemistry.org

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl chloride | N-(3-chloro-1-naphthalenyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-3-chloro-1-naphthalenamine |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound is a key functional handle for a wide array of chemical transformations initiated by diazotization. This process involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The resulting 3-chloro-1-naphthalenediazonium salt is a highly valuable intermediate in organic synthesis.

The diazonium group can be replaced by a variety of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction . wikipedia.orgnih.gov This reaction allows for the introduction of halides (Cl, Br), cyanide, and other groups onto the naphthalene ring. wikipedia.orgnih.gov For example, the treatment of the diazonium salt with copper(I) bromide would yield 1-bromo-3-chloronaphthalene. gauthmath.com The versatility of the Sandmeyer reaction makes it a powerful tool for the synthesis of a diverse range of substituted naphthalenes. wikipedia.orgnih.gov While the classic Sandmeyer reaction is widely used, modern variations have been developed to improve efficiency and substrate scope, including methods for trifluoromethylation and cyanation. nih.gov

| Subsequent Transformation | Reagent(s) | Product Type |

| Sandmeyer (Chlorination) | CuCl | Aryl chloride |

| Sandmeyer (Bromination) | CuBr | Aryl bromide |

| Sandmeyer (Cyanation) | CuCN | Aryl nitrile |

| Schiemann Reaction | HBF₄ | Aryl fluoride |

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The removal of water drives the equilibrium towards the product. wikipedia.org

For instance, the reaction of this compound with benzaldehyde (B42025) would produce N-(phenylmethylidene)-3-chloro-1-naphthalenamine. These imine products are often colored and can be useful as intermediates in the synthesis of heterocyclic compounds or as ligands in coordination chemistry. The formation of Schiff bases is a reversible process, and the stability of the resulting imine depends on the electronic and steric properties of both the amine and the carbonyl compound. wikipedia.org

Reductive and Oxidative Transformations

Chemoselective Reduction of the Naphthalene Ring System

The reduction of the naphthalene ring in this compound can be achieved through various methods, with the Birch reduction being a prominent example. The Birch reduction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia in the presence of an alcohol as a proton source to achieve a 1,4-reduction of the aromatic ring, yielding a non-conjugated cyclohexadiene. wikipedia.orgnrochemistry.commasterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. nrochemistry.com For naphthalene itself, the reduction typically occurs on one of the rings. The presence of the amino and chloro groups on this compound would direct the reduction, with electron-donating groups generally favoring reduction of the unsubstituted ring. nrochemistry.com

Catalytic hydrogenation offers another route for the reduction of the naphthalene system, though achieving chemoselectivity can be challenging. The choice of catalyst (e.g., platinum, palladium, rhodium) and reaction conditions (pressure, temperature, solvent) can influence the extent and selectivity of the reduction. It is possible to selectively reduce one ring of the naphthalene nucleus, leading to tetralin derivatives.

Controlled Oxidation Pathways of this compound

The oxidation of this compound can be complex due to the presence of two oxidizable functionalities: the amino group and the naphthalene ring. The amino group is generally more susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric products depending on the oxidizing agent and reaction conditions.

To achieve controlled oxidation of the naphthalene ring, it is often necessary to first protect the amino group, for example, through acylation. The protected derivative can then be subjected to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the cleavage of the aromatic ring, yielding phthalic acid derivatives. Milder and more selective oxidizing agents might allow for the introduction of hydroxyl or keto functionalities on the naphthalene ring. For instance, the oxidation of benzylic alcohols can be mediated by reagents like chloramine-T.

Rearrangement Reactions and Isomerization Processes

Aromatic amines and their derivatives can undergo various rearrangement reactions. One notable example is the Smiles rearrangement , which involves the intramolecular nucleophilic aromatic substitution of an activated aromatic system. While there is no direct evidence of this compound itself undergoing a Smiles rearrangement, derivatives of related heterocyclic systems like 1-amino-3-chloro-2,7-naphthyridines have been shown to undergo this type of transformation. mdpi.com This suggests that under appropriate conditions and with suitable modifications to the molecule, derivatives of this compound could potentially participate in such rearrangements.

Isomerization, the process where a molecule is transformed into an isomer with a different arrangement of atoms, is also a possibility for this compound under specific, often harsh, conditions. This could involve the migration of the chloro or amino substituent to a different position on the naphthalene ring. However, such processes typically require high energy input to overcome the stability of the aromatic system and are not commonly observed under standard laboratory conditions.

Intramolecular Rearrangements of the Amino and Chloro Groups

The study of intramolecular rearrangements in substituted naphthalenes provides a window into the electronic and steric interactions that govern molecular stability and reactivity. In the case of this compound, the potential for migration of the amino and chloro substituents is a subject of significant theoretical interest, although specific experimental studies on this compound are not extensively documented in peer-reviewed literature. Nevertheless, by analogy with known rearrangement reactions of aromatic compounds, plausible pathways can be postulated.

One of the primary considerations for intramolecular rearrangement is the relative positioning of the functional groups on the naphthalene ring. The amino group, being an activating, ortho-, para-directing group, and the chloro group, a deactivating but also ortho-, para-directing group, create a complex electronic environment. Any potential rearrangement would likely be driven by the formation of a more thermodynamically stable isomer.

Several classical named reactions could theoretically be involved in the intramolecular rearrangement of substituents on the naphthalene core, including the Smiles, Hofmann-Martius, and Jacobsen rearrangements.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. For a Smiles-type rearrangement to occur in a molecule like this compound, the amino group would need to be part of a side chain that could act as a nucleophile, attacking the carbon bearing the chloro group. In the absence of such a tether, a direct Smiles rearrangement is not feasible.

Hofmann-Martius Rearrangement: This reaction typically involves the heat- or acid-catalyzed migration of an alkyl group from a nitrogen atom of an N-alkylaniline to the aromatic ring. wikipedia.orgwikiwand.com While this compound is not an N-alkylated amine, a related rearrangement could be envisioned under acidic conditions where the amino group is protonated, potentially facilitating the migration of the chloro group. However, this is a speculative pathway.

Jacobsen Rearrangement: This reaction involves the migration of alkyl or halogen groups in polyalkyl- or polyhalobenzenesulfonic acids. wikipedia.orglibretexts.org The reaction is typically limited to benzene rings with at least four substituents. libretexts.org Therefore, a Jacobsen-type rearrangement is unlikely for this compound under typical conditions.

The following table outlines the key features of these rearrangements and their theoretical applicability to this compound.

| Rearrangement Type | General Mechanism | Applicability to this compound |

| Smiles | Intramolecular nucleophilic aromatic substitution | Unlikely without a suitable side chain on the amino group. |

| Hofmann-Martius | Acid-catalyzed migration of a group from nitrogen to the ring | Plausible under strong acidic conditions, but speculative. |

| Jacobsen | Migration of substituents in polysubstituted benzenesulfonic acids | Unlikely due to the substitution pattern. |

Mechanistic Insights into Thermally or Catalytically Induced Isomerization

The isomerization of this compound to other constitutional isomers would involve the migration of either the amino or the chloro group to a different position on the naphthalene ring. Such processes can be induced thermally or with the aid of a catalyst, each proceeding through distinct mechanistic pathways.

Thermally Induced Isomerization:

Thermal isomerization of substituted aromatic compounds typically requires high temperatures and can proceed through several mechanisms. One possibility is a mechanism involving a dearomatized intermediate. The high energy input could lead to a temporary disruption of the aromatic system, allowing for the migration of a substituent.

Another potential pathway for thermal rearrangement is a radical mechanism. At elevated temperatures, homolytic cleavage of the C-Cl or C-N bond could occur, generating a naphthyl radical and a chlorine or amino radical, respectively. These radicals could then recombine at different positions on the ring. However, such reactions are often non-selective and can lead to a mixture of products and significant decomposition.

Catalytically Induced Isomerization:

Catalysts can provide a lower energy pathway for isomerization, allowing the reaction to proceed under milder conditions.

Acid Catalysis: In the presence of a strong acid, the amino group of this compound would be protonated. This could facilitate the migration of the chloro group via an electrophilic substitution-type mechanism. The protonation of the ring could also lead to the formation of a sigma complex, which could then rearrange to a more stable isomer before deprotonation.

Metal Catalysis: Transition metal catalysts are known to facilitate the isomerization of various organic compounds. For chloro-substituted aromatics, a mechanism involving oxidative addition of the C-Cl bond to a low-valent metal center could be envisioned. The resulting organometallic complex could then undergo reductive elimination to form a different isomer. The choice of metal and ligands would be crucial in directing the selectivity of such a process.

The table below summarizes the potential mechanisms for induced isomerization of this compound.

| Induction Method | Potential Mechanism | Key Intermediates/States | Expected Outcome |

| Thermal | Dearomatization-Rearomatization | Dearomatized Naphthalene | Mixture of isomers, potential for decomposition. |

| Thermal | Radical Cleavage and Recombination | Naphthyl and substituent radicals | Low selectivity, mixture of products. |

| Acid Catalysis | Electrophilic Substitution | Protonated amine, Sigma complex | Isomerization to thermodynamically more stable products. |

| Metal Catalysis | Oxidative Addition-Reductive Elimination | Organometallic complex | Potentially selective isomerization depending on the catalyst. |

Advanced Spectroscopic and Structural Elucidation of 1 Amino 3 Chloronaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-Amino-3-chloronaphthalene, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would provide conclusive evidence for its chemical constitution.

Detailed Proton and Carbon-13 NMR Chemical Shift Analysis for Structural Confirmation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The aromatic protons, influenced by the electron-donating amino group and the electron-withdrawing chloro group, will appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the naphthalene (B1677914) ring system will display complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The two protons of the primary amine group (-NH₂) are expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. Ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bearing the amino group (C1) is expected to be shielded and appear at a lower chemical shift, while the carbon atom bonded to the chlorine atom (C3) will be deshielded and resonate at a higher chemical shift. The remaining aromatic carbons will have chemical shifts in the typical range for naphthalene derivatives, generally between 110 and 140 ppm.

To provide a more quantitative analysis, predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the data tables below. These values are generated using computational algorithms that predict chemical shifts based on the molecular structure.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | 6.8 - 7.2 |

| H-4 | 7.2 - 7.5 |

| H-5 | 7.6 - 7.9 |

| H-6 | 7.3 - 7.6 |

| H-7 | 7.3 - 7.6 |

| H-8 | 7.9 - 8.2 |

| -NH₂ | Variable (e.g., 3.5 - 5.0) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 145 |

| C-2 | 115 - 120 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-4a | 125 - 130 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 125 - 130 |

| C-8 | 120 - 125 |

| C-8a | 130 - 135 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the naphthalene ring. Cross-peaks in the COSY spectrum would connect protons that are on neighboring carbon atoms, allowing for the assignment of the aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. pressbooks.pubcolumbia.edu This experiment would definitively link each proton signal to its corresponding carbon signal in the naphthalene ring, aiding in the assignment of the ¹³C NMR spectrum. pressbooks.pubcolumbia.edu

Dynamic NMR Studies for Conformational Analysis and Molecular Motion

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes and other dynamic processes in molecules. In the case of this compound, DNMR studies could provide insights into the rotational barrier around the C1-N bond. At low temperatures, the rotation of the amino group might be slow on the NMR timescale, potentially leading to the observation of distinct signals for the two amine protons. As the temperature is increased, the rate of rotation increases, and these two signals would coalesce into a single broad peak, and eventually a sharp singlet. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy for this rotational process. Such studies provide valuable information about the steric and electronic interactions that govern the molecule's conformational preferences.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Absorption and Scattering Bands for Functional Group Identification

The IR and Raman spectra of this compound would be characterized by absorption and scattering bands corresponding to the vibrations of its specific functional groups and the naphthalene skeleton.

N-H Vibrations: The amino group will give rise to characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

C-Cl Vibrations: The C-Cl stretching vibration is expected to produce a strong absorption in the IR spectrum in the fingerprint region, typically between 700 and 800 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations will be observed at lower frequencies (below 900 cm⁻¹), and their positions can be indicative of the substitution pattern on the aromatic ring.

The Raman spectrum would complement the IR data. Aromatic ring vibrations often produce strong signals in the Raman spectrum, providing a characteristic fingerprint of the naphthalene core.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch (asymmetric) | 3400 - 3500 |

| N-H Stretch (symmetric) | 3300 - 3400 | |

| N-H Bend (scissoring) | 1600 - 1650 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 | |

| C-H Bend (out-of-plane) | 700 - 900 | |

| Chloro (-Cl) | C-Cl Stretch | 700 - 800 |

Analysis of Molecular Vibrational Modes and Force Constants

A more in-depth understanding of the vibrational properties of this compound can be achieved through computational chemistry. Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies and to visualize the normal modes of vibration. Each normal mode corresponds to a collective motion of the atoms in the molecule.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of molecular formulas and the elucidation of fragmentation patterns, providing deep insights into the structure of compounds like this compound.

Exact Mass Determination for Elemental Composition

The elemental composition of a molecule can be unequivocally confirmed by determining its exact mass with high accuracy. For this compound, the molecular formula is C₁₀H₈ClN. Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N), the theoretical exact mass is calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with sub-parts-per-million (ppm) accuracy, allowing for unambiguous confirmation of the elemental formula and distinguishing it from other potential isobaric compounds.

The exact mass of the protonated molecular ion [M+H]⁺ of this compound is a critical value for its identification in complex mixtures.

| Species | Elemental Composition | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M] | C₁₀H₈³⁵ClN | 177.03453 | - | - |

| [M+H]⁺ | C₁₀H₉³⁵ClN⁺ | 178.04180 | - | - |

Note: Measured mass and error are hypothetical for illustrative purposes as specific experimental HRMS data for this compound is not publicly available. The theoretical exact mass is based on computed data. nih.gov

Fragmentation Pathways and Mechanistic Interpretation of Ion Dissociation

Upon ionization in a mass spectrometer, the molecular ion of this compound can undergo fragmentation. The resulting pattern is a fingerprint that reveals structural motifs. While specific experimental spectra for this compound are not detailed in the available literature, plausible fragmentation pathways can be inferred based on the known behavior of aromatic amines and halogenated compounds. libretexts.orgyoutube.comlibretexts.org

Common fragmentation mechanisms include:

Loss of HCl: A common pathway for chlorinated compounds, leading to a fragment ion at [M-36]⁺.

Loss of Amine Radical/Ammonia (B1221849): Cleavage of the C-N bond can result in the loss of ·NH₂ or, following rearrangement, the loss of a neutral ammonia molecule (NH₃), yielding fragments at [M-16]⁺ or [M-17]⁺, respectively.

Loss of Chlorine Radical: Homolytic cleavage of the C-Cl bond results in the loss of a ·Cl radical, producing a fragment at [M-35]⁺.

Naphthalene Core Fragmentation: At higher collision energies, the stable naphthalene ring system can rupture, often through retro-Diels-Alder-type reactions or sequential loss of small molecules like HCN from the amine-containing ring.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 177 | HCl | 141 | Naphthyne or benzyne (B1209423) derivative cation |

| 177 | Cl· | 142 | Aminonaphthalene cation |

| 177 | NH₃ | 160 | Chloronaphthalene radical cation |

| 177 | HCN | 150 | Chlorinated indenyl cation |

Note: This table represents theoretically proposed fragmentation pathways based on general principles of mass spectrometry. libretexts.orgyoutube.comlibretexts.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, angles, and the arrangement of molecules in the crystal lattice.

While a specific crystal structure for this compound is not available in the reviewed public databases, analysis of related structures, such as 1-chloronaphthalene (B1664548) and other aminonaphthalene derivatives, allows for a detailed prediction of its solid-state architecture. tandfonline.comresearchgate.net

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The naphthalene core is expected to be largely planar. The C-Cl and C-N bond lengths will be characteristic of bonds between an sp² carbon of an aromatic ring and the respective heteroatom. The bond angles within the naphthalene rings will be approximately 120°, with slight distortions due to the electronic effects of the chloro and amino substituents. Torsional angles would describe the planarity of the rings and the orientation of the amino group's hydrogen atoms relative to the ring.

| Parameter | Expected Value | Comment |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | Typical for an aryl chloride. |

| C-N Bond Length | ~1.40 Å | Typical for an aromatic amine. |

| Aromatic C-C Bond Lengths | 1.36 - 1.42 Å | Characteristic of a naphthalene ring system. |

| C-C-C Bond Angles | ~120° | Slight deviations expected due to ring fusion and substitution. |

| C-C-Cl Bond Angle | ~120° | Reflects sp² hybridization of the ring carbon. |

Note: The values in this table are estimations based on typical bond lengths and angles for similar chemical environments, as a specific crystal structure is not publicly available.

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound would be governed by a combination of intermolecular forces that dictate the supramolecular assembly. nih.govmdpi.comrsc.org

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, and the nitrogen atom can also act as an acceptor. This would likely lead to the formation of N-H···N hydrogen bonds, creating chains or dimeric motifs that are fundamental to the crystal packing.

π–π Stacking: The planar, electron-rich naphthalene ring system is expected to facilitate significant π–π stacking interactions. These interactions, likely in an offset or slipped-parallel arrangement, would contribute substantially to the cohesive energy of the crystal.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

CP-FTMW spectroscopy is a powerful technique for determining the precise rotational constants and, by extension, the high-resolution gas-phase structure of molecules. hmc.edusandia.gov It measures the rotational transitions of polar molecules in a low-pressure, collision-free environment, providing data unaffected by intermolecular interactions. hmc.edu

A specific CP-FTMW study on this compound has not been reported in the literature. However, recent work on the related molecule 1-chloronaphthalene demonstrates the capability of this technique to provide an exceptionally detailed structural analysis. researchgate.netchemistryviews.org For this compound, which possesses a permanent dipole moment due to its polar C-N and C-Cl bonds, CP-FTMW would be an ideal method for structural characterization in the gas phase.

The experiment would yield highly accurate rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia. By analyzing the spectra of different isotopologues (e.g., substituting ¹²C with ¹³C or ³⁵Cl with ³⁷Cl), the precise coordinates of each atom can be determined, leading to an accurate experimental structure (rₛ or r₀).

Furthermore, the presence of the chlorine and nitrogen nuclei, both of which have non-zero nuclear spins, would produce hyperfine splitting in the rotational transitions. Analysis of this splitting provides the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc for ³⁵Cl and ¹⁴N), which give detailed information about the electronic environment around these nuclei, including the character and orientation of the C-Cl and C-N bonds. chemistryviews.org This technique would unambiguously determine the planar structure of the naphthalene backbone and the precise positions of the substituents.

Gas-Phase Conformational Analysis and Rotational Constants4.5.2. Nuclear Quadrupole Coupling Constant Determination for Halogen and Nitrogen Centers

Without the foundational experimental or computational data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 1 Amino 3 Chloronaphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic architecture and predicting the chemical reactivity of 1-amino-3-chloronaphthalene. These calculations are founded on the principles of quantum mechanics and provide a robust framework for understanding molecular properties.

The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.60 |

The distribution of electron density within a molecule is fundamental to understanding its polarity and how it interacts with other molecules. Electrostatic potential maps (ESPs) provide a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the nitrogen atom of the amino group would be a region of high electron density, depicted as a red or orange area on an ESP map, indicating its nucleophilic character. The hydrogen atoms of the amino group would be electron-deficient (blue areas). The chlorine atom, despite being electronegative, would also influence the charge distribution across the aromatic rings. The naphthalene (B1677914) moiety itself would have a complex distribution of charge due to the interplay of the electron-donating amino group and the electron-withdrawing chloro group.

Aromaticity is a key concept in organic chemistry, and for a polycyclic aromatic hydrocarbon like naphthalene, it is important to understand the degree of aromatic character in each ring. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the aromaticity of each ring in the naphthalene system of this compound.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of this compound, DFT can be employed to study the mechanisms of reactions in which this compound participates.

DFT calculations can map out the potential energy surface for a chemical reaction, allowing for the identification of the most likely reaction pathway. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, DFT can provide detailed geometries of the transition states.

| Reaction Type | Calculated Activation Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Electrophilic Aromatic Substitution | 15.5 | -5.2 |

| Nucleophilic Aromatic Substitution | 25.8 | -10.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics, flexibility, and interactions of this compound.

The naphthalene core of this compound is a rigid bicyclic aromatic system. However, the amino (-NH2) and chloro (-Cl) substituents introduce a degree of flexibility, primarily concerning the rotation around the C-N bond of the amino group. Molecular dynamics simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations.

For substituted naphthalenes, the planarity of the molecule is a key feature, but out-of-plane vibrations and rotations of substituent groups are important for understanding its dynamic behavior. It is expected that the amino group in this compound would exhibit some rotational freedom, which could be influenced by steric hindrance from the adjacent chloro group and the naphthalene ring. The chlorine atom, being larger than hydrogen, would likely influence the preferred orientation of the amino group's hydrogen atoms.

Table 1: Hypothetical Torsional Energy Profile for the C-N Bond Rotation in this compound

| Dihedral Angle (H-N-C1-C2) (degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 0.0 | Most stable, planar conformation |

| 30 | 1.5 | Transition state towards rotation |

| 60 | 3.2 | Higher energy, non-planar |

| 90 | 5.0 | Energy maximum, perpendicular |

Note: This table presents hypothetical data based on general principles of conformational analysis for similar aromatic amines.

MD simulations are instrumental in studying how this compound interacts with other molecules, including solvent molecules and other solute molecules. The amino group can act as a hydrogen bond donor, while the nitrogen atom and the chlorine atom can act as hydrogen bond acceptors. The aromatic naphthalene ring can participate in π-π stacking and van der Waals interactions.

In a solvent, the simulation can reveal the structure of the solvent shell around the molecule. In polar protic solvents like water or methanol, hydrogen bonding with the amino group would be a dominant interaction. In nonpolar solvents, dispersion forces would be more significant. The nature of the solvent can influence the conformational preferences and the electronic properties of the molecule. For instance, polar solvents could stabilize conformations with larger dipole moments. Studies on other substituted naphthalenes have shown that solvent polarity can significantly affect their photochemical and photophysical properties. rsc.org

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

NMR Spectra: Density Functional Theory (DFT) is a common method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in this compound, one can predict the chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For substituted naphthalenes, statistical methods based on substituent chemical shift (SSCS) values have also been used to predict ¹³C NMR signals with good accuracy. tandfonline.com

IR Spectra: The vibrational frequencies of this compound can be calculated using methods like DFT. These calculations provide a theoretical infrared (IR) spectrum, where the positions and intensities of the absorption bands correspond to specific vibrational modes of the molecule. For example, one would expect to see characteristic N-H stretching vibrations from the amino group, C-Cl stretching, and various C-C and C-H vibrations of the naphthalene ring. Theoretical calculations on naphthalene and its derivatives have shown good agreement with experimental IR spectra. nasa.govijcesen.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV-Vis spectrum of this compound is expected to be influenced by the π-electron system of the naphthalene ring and the electronic effects of the amino and chloro substituents. As conjugation increases in polycyclic aromatic hydrocarbons, the absorption maximum shifts to longer wavelengths. utoronto.ca

A crucial step in computational spectroscopy is the correlation of predicted spectra with experimental results. This comparison allows for the validation of the computational model and a more detailed interpretation of the experimental data. For instance, if the predicted ¹H and ¹³C NMR chemical shifts for this compound match well with the experimental spectrum, it confirms the assigned structure.

Discrepancies between theoretical and experimental data can often be explained by factors not fully accounted for in the calculation, such as solvent effects or intermolecular interactions in the condensed phase. By refining the computational model to include these effects, a better agreement can often be achieved.

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Substituted Naphthalene

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (ppm, specific proton) | 7.25 | 7.28 |

| ¹³C NMR (ppm, specific carbon) | 128.5 | 128.9 |

| IR (cm⁻¹, N-H stretch) | 3450 | 3445 |

| UV-Vis (nm, λmax) | 320 | 325 |

Note: This table contains illustrative data to demonstrate the principle of correlating theoretical and experimental values.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

In a hypothetical QSRR study, one would first calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. The reactivity of the compounds would be measured experimentally (e.g., reaction rates, equilibrium constants). Finally, a mathematical model would be developed to correlate the descriptors with the observed reactivity.

Such a model could be used to predict the reactivity of new, unsynthesized compounds in the same class. For example, a QSRR model could predict the susceptibility of different positions on the naphthalene ring to electrophilic or nucleophilic attack, based on the electronic properties of the substituents. Studies on polychlorinated naphthalenes have utilized QSAR (Quantitative Structure-Activity Relationship), a related approach, to model their toxicity. nih.govnih.gov

Correlation of Molecular Descriptors with Chemical Reactivity

Molecular descriptors are numerical values that characterize the properties of a molecule. In computational chemistry, these descriptors are correlated with the chemical reactivity of a compound, offering insights into its behavior in chemical reactions. For this compound, a range of quantum chemical descriptors can be calculated using methods like Density Functional Theory (DFT) to predict its reactivity. rasayanjournal.co.in

Key Molecular Descriptors and Their Implications:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons. For this compound, the MEP would likely show a negative potential around the amino group, indicating a site prone to electrophilic attack, and a positive potential near the chloro group and the hydrogen atoms of the amino group. physchemres.org

Local Reactivity Descriptors (Fukui Functions): To predict the specific sites of reaction within the this compound molecule, local reactivity descriptors like Fukui functions are employed. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most probable sites for nucleophilic and electrophilic attacks. nih.gov For electrophilic substitution, the positions ortho and para to the activating amino group are expected to be the most reactive, a prediction that can be quantified by Fukui functions. rogue-scholar.org

Interactive Data Table of Calculated Molecular Descriptors for this compound (Hypothetical Values):

| Descriptor | Value | Implication for Reactivity |

| HOMO Energy | -5.2 eV | Good electron-donating ability |

| LUMO Energy | -0.8 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Moderate reactivity |

| Chemical Hardness (η) | 2.2 eV | Moderately stable |

| Electronegativity (χ) | 3.0 eV | Moderate electron-attracting power |

| Electrophilicity Index (ω) | 2.05 eV | Moderate electrophilic character |

Note: These values are hypothetical and serve for illustrative purposes based on trends observed for similar aromatic amines and substituted naphthalenes.

Studies on related substituted naphthalenes have demonstrated a strong correlation between such computationally derived descriptors and experimentally observed reaction rates. nih.govresearchgate.net For instance, the local ionization potential has been used to predict the reactivity of naphthalene derivatives in oxidation reactions. nih.gov

Development of Predictive Models for Chemical Transformations

Building upon the correlation between molecular descriptors and reactivity, computational chemistry allows for the development of predictive models for chemical transformations. These models, often based on Quantitative Structure-Activity Relationship (QSAR) or machine learning approaches, can forecast the outcome of reactions, including regioselectivity and reaction rates. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. nih.gov For this compound and its derivatives, a QSAR model could be developed to predict their reactivity in specific transformations, such as electrophilic aromatic substitution. The model would use various molecular descriptors as independent variables to predict a dependent variable, like the reaction rate constant. mdpi.com

A hypothetical QSAR model for predicting the rate of a specific reaction of substituted aminonaphthalenes might take the form of a multiple linear regression (MLR) equation:

log(k) = β₀ + β₁ (HOMO) + β₂ (LUMO) + β₃ (Dipole Moment) + ...

Where 'k' is the reaction rate constant, and β are the regression coefficients for the respective molecular descriptors.

Interactive Data Table for a Hypothetical QSAR Model:

| Descriptor | Coefficient (β) | Statistical Significance (p-value) |

| (Intercept) | 1.5 | < 0.01 |

| HOMO Energy | 0.8 | < 0.05 |

| LUMO Energy | -0.5 | < 0.05 |

| Dipole Moment | 0.2 | > 0.05 |

| Polarizability | 0.3 | < 0.05 |

Note: This table represents a hypothetical QSAR model for illustrative purposes.

Machine Learning Models:

More advanced predictive models can be developed using machine learning algorithms such as random forests, support vector machines, or neural networks. nih.govresearchgate.net These models can handle complex, non-linear relationships between molecular descriptors and chemical reactivity. nih.gov For instance, a machine learning model could be trained on a dataset of various substituted naphthalenes and their known reaction outcomes to predict the most likely site of electrophilic attack on this compound with high accuracy. nih.gov Such models take into account a wide array of descriptors, including quantum mechanical parameters, topological indices, and steric properties, to make their predictions. nih.gov

The development of these predictive models is a cost-effective strategy in chemical research, enabling the rapid screening of potential reaction pathways and the design of novel synthetic routes with desired outcomes, thereby reducing the need for extensive trial-and-error experimentation. nih.gov

Derivatives and Analogues of 1 Amino 3 Chloronaphthalene: Synthesis and Characterization

Synthesis of N-Substituted Amino-Chloronaphthalene Derivatives

The nucleophilic character of the primary amino group in 1-amino-3-chloronaphthalene serves as a key handle for the introduction of various substituents, leading to the formation of N-alkyl, N-aryl, amide, and sulfonamide derivatives. These modifications can significantly alter the electronic and steric properties of the parent molecule, influencing its chemical reactivity and potential applications.

The nitrogen atom of the amino group in this compound can be readily alkylated or arylated to furnish secondary or tertiary amines.

Alkylation: Direct N-alkylation can be achieved by reacting this compound with alkyl halides. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction rate and the extent of alkylation (mono- versus dialkylation). For instance, the use of a bulky base may favor monoalkylation. Reductive amination offers an alternative route, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetonitrile (B52724) | N-Methyl-1-amino-3-chloronaphthalene |

| Ethyl bromide | Et₃N | Dichloromethane (B109758) | N-Ethyl-1-amino-3-chloronaphthalene |

| Benzyl chloride | NaH | Tetrahydrofuran | N-Benzyl-1-amino-3-chloronaphthalene |

Arylation: The introduction of an aryl group onto the amino nitrogen is commonly accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful method for this transformation. This palladium-catalyzed reaction couples an amine with an aryl halide (or triflate) in the presence of a suitable phosphine (B1218219) ligand and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Product |

| Phenyl bromide | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | N-Phenyl-1-amino-3-chloronaphthalene |

| 4-Methoxyphenyl iodide | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | N-(4-Methoxyphenyl)-1-amino-3-chloronaphthalene |

| 2-Chloropyridine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | N-(2-Pyridyl)-1-amino-3-chloronaphthalene |

The amino group of this compound can be acylated or sulfonylated to form stable amide and sulfonamide linkages, respectively.

Amide Formation: Amides are typically synthesized by reacting this compound with an acyl chloride or an acid anhydride. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to act as a nucleophilic catalyst and to scavenge the acidic byproduct. Alternatively, carboxylic acids can be coupled directly with the amine using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Sulfonamide Formation: Sulfonamides are prepared through the reaction of this compound with a sulfonyl chloride in the presence of a base. This reaction, known as the Hinsberg test for amines, is a reliable method for the synthesis of sulfonamides. The choice of the sulfonyl chloride determines the nature of the R-group attached to the sulfonamide moiety.

| Reagent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | Dichloromethane | N-(3-Chloro-1-naphthyl)acetamide |

| Benzoyl chloride | Triethylamine | Tetrahydrofuran | N-(3-Chloro-1-naphthyl)benzamide |

| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | N-(3-Chloro-1-naphthyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Triethylamine | Dichloromethane | N-(3-Chloro-1-naphthyl)methanesulfonamide |

Synthesis of Halogen-Substituted Amino-Naphthalene Analogues

The introduction of additional halogen atoms onto the this compound scaffold can further modulate its physicochemical properties. The position of the incoming halogen is directed by the existing substituents on the naphthalene (B1677914) ring.

Bromination: Electrophilic bromination of this compound is expected to be directed by the powerful activating effect of the amino group. The amino group is an ortho-, para-director. Therefore, bromination is likely to occur at the C2 and C4 positions. Due to steric hindrance from the peri-hydrogen, substitution at the C8 position is less favored. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile can be employed for this purpose. The regioselectivity can be influenced by the reaction conditions and the nature of the brominating agent.

Fluorination: The direct fluorination of aromatic compounds can be challenging. However, methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can be used to introduce a fluorine atom. This would require diazotization of an amino group at the desired position, which could be introduced via a multi-step synthesis. More modern methods involving electrophilic fluorinating agents may also be applicable.

| Halogenating Agent | Solvent | Expected Major Product(s) |

| N-Bromosuccinimide (NBS) | Dichloromethane | 1-Amino-2-bromo-3-chloronaphthalene and/or 1-Amino-4-bromo-3-chloronaphthalene |

| Selectfluor | Acetonitrile | 1-Amino-3-chloro-4-fluoronaphthalene |

The synthesis of polyhalogenated aminonaphthalenes can be approached by exhaustive halogenation of this compound or by starting from a polyhalogenated naphthalene precursor. For instance, the reaction of this compound with an excess of a halogenating agent under forcing conditions could lead to the introduction of multiple halogen atoms at the available positions on the naphthalene ring. Alternatively, a polyhalogenated naphthalene, such as octachloronaphthalene, can be selectively functionalized. For example, nucleophilic substitution of one chlorine atom with an amino group, followed by further modifications, can lead to polyhalogenated aminonaphthalene derivatives. The synthesis of heptachloro-1-naphthylamine has been reported starting from octachloronaphthalene. rsc.org

Formation of Bridged and Polycyclic Systems Incorporating the Naphthalene Core

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of bridged and polycyclic systems. These reactions often involve intramolecular cyclization or intermolecular condensation followed by cyclization.